N'-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide
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Overview
Description
N’-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring, an ethylphenoxy group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide typically involves the reaction of 2-(4-ethylphenoxy)acetic acid with pyrazine-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product. The reaction is conducted in an appropriate solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of N’-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylphenoxy and carbohydrazide groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N’-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-ethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide
- N’-[2-(4-ethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide is unique due to its specific combination of functional groups and the presence of the pyrazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N4O3 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N'-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C15H16N4O3/c1-2-11-3-5-12(6-4-11)22-10-14(20)18-19-15(21)13-9-16-7-8-17-13/h3-9H,2,10H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
QYEWZIOYDZGMRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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